1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Description

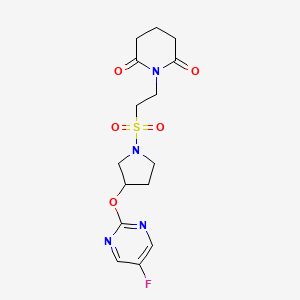

This compound features a piperidine-2,6-dione core, a bicyclic structure with two ketone groups. Attached to this core is a sulfonylethyl group linked to a pyrrolidine ring, which is further substituted with a 5-fluoropyrimidin-2-yloxy moiety. The fluoropyrimidine group enhances metabolic stability and target binding affinity, while the sulfonyl group improves solubility and pharmacokinetics . Piperidine-2,6-dione derivatives are widely explored for their immunomodulatory and anti-inflammatory properties, particularly in autoimmune and oncological diseases .

Properties

IUPAC Name |

1-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O5S/c16-11-8-17-15(18-9-11)25-12-4-5-19(10-12)26(23,24)7-6-20-13(21)2-1-3-14(20)22/h8-9,12H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAUHTQTNMLUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can be achieved through multi-step organic reactions involving precise control of reaction conditions:

Step 1: : The initial step involves the formation of the 5-fluoropyrimidine moiety via nucleophilic substitution of fluorine.

Step 2: : The 5-fluoropyrimidine derivative is then reacted with pyrrolidin-3-ol to obtain the pyrrolidine-linked intermediate.

Step 3: : Introduction of the sulfonyl group occurs via sulfonylation, typically using sulfonyl chlorides in the presence of a base.

Step 4: : The final step involves the conjugation with piperidine-2,6-dione through an alkylation reaction, ensuring the formation of the desired compound.

Industrial Production Methods

Industrial-scale production leverages optimized conditions for each step to ensure high yield and purity. Continuous-flow reactors and automated synthesis systems can be employed for efficiency. Key parameters include precise temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidative reactions, particularly at the piperidine ring, leading to derivatives with modified biological activity.

Reduction: : Reductive conditions can be used to modify the sulfonyl group or reduce double bonds in the pyrimidine ring.

Substitution: : The fluoropyrimidine moiety allows for various substitution reactions, which can be utilized to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: : Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: : Nucleophilic or electrophilic reagents depending on the desired substitution, such as alkyl halides or amines.

Major Products Formed

Oxidation: : Products with hydroxyl or ketone groups introduced.

Reduction: : Hydrogenated derivatives with potential changes in pharmacological properties.

Substitution: : Varied derivatives with modifications at the fluoropyrimidine moiety, leading to diverse biological activities.

Scientific Research Applications

Chemistry

Biology

Biologically, the compound's unique structure allows it to interact with specific biomolecules, making it a candidate for enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent due to its ability to interact with molecular targets involved in diseases such as cancer and neurological disorders.

Industry

Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and as a precursor for advanced materials.

Mechanism of Action

The compound exerts its effects through several mechanisms, including binding to specific molecular targets, modulating enzyme activity, and interacting with cell membranes. Key pathways involved include signal transduction pathways, enzymatic inhibition, and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-2,6-Dione Cores

Compound A : 1-(2-(1H-Imidazol-4-yl)ethyl)piperidine-2,6-dione

- Structure : Retains the piperidine-2,6-dione core but replaces the sulfonylethyl-pyrrolidine-fluoropyrimidine side chain with a 2-(1H-imidazol-4-yl)ethyl group.

- Application : Used for psoriasis prevention/treatment via cytokine modulation .

- Key Difference : The absence of fluoropyrimidine and sulfonyl groups reduces its metabolic stability compared to the target compound.

Compound B : 3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Structure: Piperidine-2,6-dione fused to an isoindolinone ring, substituted with a morpholinomethyl-benzyl group.

- Application : Targets systemic lupus erythematosus (SLE) by inhibiting aberrant cytokine activity .

- Key Difference : The bulky benzyl-morpholine substituent increases molecular weight (MW: ~500 g/mol) and alters blood-brain barrier permeability compared to the target compound’s pyrrolidine-sulfonyl-fluoropyrimidine chain .

Analogues with Pyrrolidine and Fluorinated Heterocycles

Compound C : (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- Structure : Pyrrolidine ring with a 6-fluoropyridin-2-yl group and a hydroxymethyl side chain.

- Properties : MW = 196.22 g/mol; CAS 1228666-40-7 .

Compound D : 3-(4-((2-((S)-2-(Hydroxymethyl)pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Structure : Combines piperidine-2,6-dione with a pyrrolidine-hydroxymethyl-pyrimidine side chain.

- Application : Designed for kinase inhibition (e.g., anaplastic lymphoma kinase, ALK) .

- Key Difference : The hydroxymethyl-pyrrolidine-pyrimidine moiety provides distinct hydrogen-bonding interactions compared to the target compound’s fluoropyrimidine-sulfonyl group .

Fluorinated Pyrimidine/Pyridine Derivatives

Compound E : (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Comparative Data Table

Research Findings and Pharmacological Insights

- Fluorine Impact: The 5-fluoropyrimidine group in the target compound enhances metabolic stability and binding to cytokine receptors (e.g., TNF-α) compared to non-fluorinated analogues like Compound C .

- Sulfonyl Group Role : The sulfonylethyl chain improves aqueous solubility, addressing a limitation seen in lipophilic analogues like Compound E .

- Therapeutic Specificity : Compound B’s benzyl-morpholine group directs it toward SLE, while the target compound’s pyrrolidine-fluoropyrimidine chain may favor broader cytokine-driven diseases .

Biological Activity

1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound exhibits a complex structure that contributes to its multifaceted biological properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₉H₁₇FN₄O₂S

- Molecular Weight : 352.4 g/mol

- CAS Number : 2034578-46-4

The presence of the fluoropyrimidine moiety is significant as it is known to influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cell proliferation and survival. The sulfonamide group enhances its binding affinity to target proteins, potentially affecting pathways related to cancer cell growth.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies : The compound showed selective inhibitory effects on various cancer cell lines, including pancreatic cancer cells (AsPC-1 and HPAC). In vitro assays revealed that it could inhibit cell proliferation in a dose-dependent manner, with IC₅₀ values in the low micromolar range .

- Mechanistic Insights : The inhibition of key signaling pathways such as mTOR and EGFR was observed, indicating that the compound may disrupt critical survival mechanisms in cancer cells .

Other Biological Activities

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against certain strains of bacteria, suggesting a broader therapeutic application beyond oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structural features. These findings can provide insights into the potential efficacy and safety profiles of this compound.

Q & A

Q. What are the established synthetic routes for this compound, and how are critical intermediates validated?

The synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution. A validated approach for analogous piperidine-2,6-dione derivatives employs a Lossen-type reaction, where intermediates like 1-[(4-methylphenyl)oxy]piperidine-2,6-dione react with primary alcohols under triethylamine catalysis to form urethane-protected derivatives . Key intermediates are characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid side products like over-sulfonylated species.

Q. How is the compound’s structural integrity confirmed post-synthesis?

Structural validation relies on spectroscopic techniques:

- NMR : F NMR confirms fluorine substitution patterns, while H NMR identifies pyrrolidine and piperidine ring conformations.

- X-ray crystallography : Used to resolve stereochemistry at chiral centers (e.g., pyrrolidin-3-yl sulfonyl groups) .

- FT-IR : Verifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm, piperidine-2,6-dione carbonyl peaks at ~1700 cm) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Cell proliferation assays : Use cancer cell lines (e.g., MM1.S myeloma) to evaluate IC values, leveraging the compound’s structural similarity to cereblon-binding agents .

- Enzyme inhibition studies : Test against kinases or proteases linked to the fluoropyrimidine moiety’s activity .

- Solubility/stability assays : Perform HPLC-based stability tests in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How does the compound interact with cereblon in PROTAC applications?

The piperidine-2,6-dione core mimics immunomodulatory drugs (IMiDs), enabling cereblon recruitment. The fluoropyrimidine moiety enhances binding specificity via π-π stacking with Trp380 in the cereblon ligand-binding domain. This interaction facilitates ubiquitination of target proteins (e.g., IKZF1/3), which can be validated via:

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

Q. What strategies optimize in vivo pharmacokinetics for this compound?

- Prodrug design : Introduce ester groups at the piperidine-2,6-dione carbonyl to enhance oral bioavailability.

- Metabolic stability : Use liver microsome assays to identify cytochrome P450 (CYP) liabilities; fluorination at the pyrimidine ring reduces oxidative metabolism .

- Tissue distribution : Radiolabel the compound (e.g., H) to track accumulation in target tissues via autoradiography .

Methodological Challenges and Solutions

Q. How to address low yield in sulfonylation steps during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.